3-Hydroxybenzyl alcohol
Overview
Description
Synthesis Analysis
3-Hydroxybenzyl alcohol can be synthesized through several methods. A notable approach includes the palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as the CO source, showcasing a method to obtain various derivatives in moderate to good yields (Li et al., 2017). Another method involves Brønsted acid-catalyzed [4+3] cycloadditions of ortho-hydroxybenzyl alcohols with N,N'-cyclic azomethine imines to construct biologically important seven-membered heterocyclic scaffolds (Mei et al., 2017).
Molecular Structure Analysis
The molecular structure of 3-Hydroxybenzyl alcohol and its complexes has been extensively studied. For instance, the supramolecular structures of Co(III) and Cu(II) complexes with a novel alcohol and phenol-containing polyamine ligand show distinct coordination geometries and hydrogen bonding, which are crucial for understanding the compound's chemical behavior (Xie et al., 2005).
Chemical Reactions and Properties
3-Hydroxybenzyl alcohol participates in various chemical reactions, including chemodivergent [5+2] cyclization and hydroxysulfenylation reactions, providing efficient methods for constructing benzoxathiepine scaffolds and synthesizing β-hydroxy sulfides (Zhao et al., 2016). The reactivity of 3-Hydroxybenzyl alcohol in solution at elevated temperatures also provides insights into its stability and reaction mechanisms in different solvents (Dorrestijn et al., 1999).
Physical Properties Analysis
The physical properties of 3-Hydroxybenzyl alcohol derivatives have been analyzed, revealing their roles in biological processes and chemical synthesis. For example, 4-Hydroxybenzyl alcohol, a naturally occurring cofactor of indoleacetic acid oxidase, highlights its biological significance and potential applications in plant physiology and biochemistry (Mumford et al., 1963).
Chemical Properties Analysis
The chemical properties of 3-Hydroxybenzyl alcohol, such as its antioxidant and anti-inflammatory activities, are important for understanding its potential therapeutic applications. A study on hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles demonstrates its pivotal role in protection against oxidative damage-related diseases due to its anti-inflammatory effects (Park et al., 2010).
Scientific Research Applications
Marine Applications : It inhibits larval settlement and growth of marine bacterial species, suggesting its potential as an antifoulant or antibiotic (Kwong et al., 2006).
Antibiotic Production : This compound inhibits the production of the antibiotic porfiromycin by Streptomyces verticillatus (Rickards & Rukachaisirikul, 1987).
Brain Injury Disorders : 4-hydroxybenzyl alcohol reduces cerebral infarct volumes in a murine model of focal brain ischemia/reperfusion, making it a valuable target for brain injury disorders (Descamps et al., 2009).
Plant Biology : It acts as a cofactor for indoleacetic acid oxidase, a plant enzyme (Mumford, Stark & Smith, 1963).
Pharmacological Activities : Exhibits multiple pharmacological activities, including anti-inflammation, anti-tumor, and anti-cerebral ischemia (Xu et al., 2022).
Sedative-Hypnotic Activities : Derivatives of 4-hydroxybenzyl alcohol exhibit strong sedative-hypnotic activity (Zhu et al., 2018).
Chemical Synthesis : Useful in constructing biologically important seven-membered heterocyclic scaffolds (Mei et al., 2017).
Neurodegenerative Diseases : Effective in delaying the progression of neurodegenerative diseases and increasing lifespan in models of C. elegans (Liu et al., 2022).
Environmental Microbiology : Participates in the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane under anaerobic conditions (Verhagen et al., 1998).
Pharmaceutical Research : Its derivatives are of significant value for both fundamental research and practical applications due to the pharmaceutical importance of 4-hydroxybenzaldehydes and 4-hydroxyphenones (Jiang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(hydroxymethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-6-2-1-3-7(9)4-6/h1-4,8-9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVJCVWFVRATSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211035 | |
Record name | 3-Hydroxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059712 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxybenzyl alcohol | |
CAS RN |
620-24-6 | |
Record name | 3-Hydroxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxybenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 620-24-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60735 | |
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Record name | 3-Hydroxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXYBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H652F6XF7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxybenzyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059712 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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